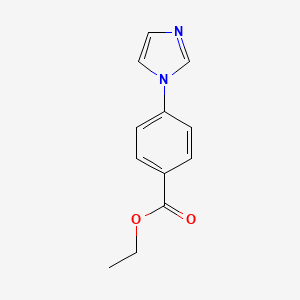

Ethyl 4-(1H-imidazol-1-YL)benzoate

Descripción general

Descripción

Synthesis Analysis

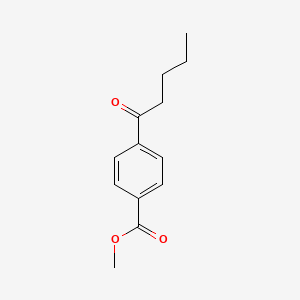

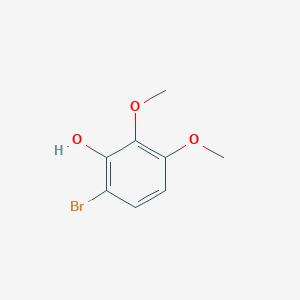

The synthesis of Ethyl 4-(1H-imidazol-1-YL)benzoate involves several steps. One common method involves the benzoylation of substituted phenols under low temperature . Another method involves the use of imidazole and ethyl 4-bromobenzoate .Molecular Structure Analysis

The molecular formula of Ethyl 4-(1H-imidazol-1-YL)benzoate is C13H12N2O2. The exact mass is 216.09000 . The structure includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Ethyl 4-(1H-imidazol-1-YL)benzoate can undergo various chemical reactions. For instance, it can be used to synthesis (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one with 4′-methylacetophenone through Claisen–Schmidt condensation .Physical And Chemical Properties Analysis

Ethyl 4-(1H-imidazol-1-YL)benzoate has a density of 1.15g/cm3 . Its boiling point is 366ºC at 760 mmHg . The flash point is 175.2ºC .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antihypertensive Agents

Ethyl 4-(1H-imidazol-1-YL)benzoate derivatives have been synthesized and evaluated for their antihypertensive potential. These compounds have shown promise in rat models, indicating potential use in the development of new medications for treating high blood pressure .

Agriculture: Fungicide Development

In agriculture, imidazole derivatives like Ethyl 4-(1H-imidazol-1-YL)benzoate are explored for their fungicidal properties. They may be effective against plant pathogens such as Aspergillus fumigatus, which causes diseases like pulmonary aspergillosis .

Material Science: Heterocyclic Building Blocks

This compound serves as a heterocyclic building block in material science. It’s used to create polymers and other materials with specific electronic, mechanical, or chemical properties .

Industrial Chemistry: Chemical Synthesis

Ethyl 4-(1H-imidazol-1-YL)benzoate is utilized in industrial chemistry as an intermediate in the synthesis of various chemicals. Its role in the production of imidazole-containing compounds is crucial due to their wide range of applications .

Environmental Science: Eco-Friendly Synthesis

The compound is involved in the eco-friendly synthesis of benzimidazole derivatives. These syntheses are facilitated by nano-catalysts, which improve yields, reduce reaction times, and offer potential for recycling .

Biochemistry: Enzyme Inhibition

In biochemistry, Ethyl 4-(1H-imidazol-1-YL)benzoate-related molecules are studied for their ability to inhibit enzymes. This can be crucial for understanding disease mechanisms and developing therapeutic agents .

Analytical Chemistry: Chromatography

In analytical chemistry, derivatives of Ethyl 4-(1H-imidazol-1-YL)benzoate are used as standards or reagents in chromatographic methods to analyze or separate organic mixtures .

Organic Synthesis: Drug Development

Finally, in organic synthesis, this compound is a precursor in the development of drugs. It’s particularly valuable in creating imidazole rings, which are present in many pharmaceuticals .

Mecanismo De Acción

Target of Action

Ethyl 4-(1H-imidazol-1-YL)benzoate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities Imidazole derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

For instance, some imidazole derivatives have been developed as drugs that bind to the heme center of enzymes, inhibiting their function .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This feature helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Ethyl 4-(1H-imidazol-1-YL)benzoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .

Propiedades

IUPAC Name |

ethyl 4-imidazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-3-5-11(6-4-10)14-8-7-13-9-14/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZSKUXJSZZMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540386 | |

| Record name | Ethyl 4-(1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1H-imidazol-1-YL)benzoate | |

CAS RN |

86718-07-2 | |

| Record name | Ethyl 4-(1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

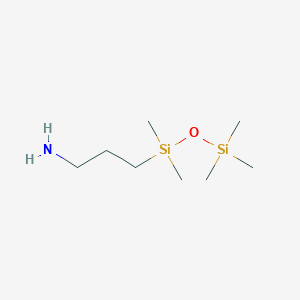

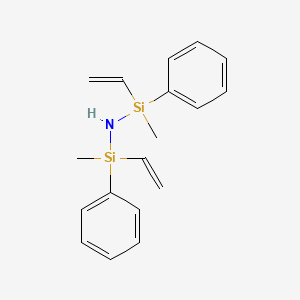

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

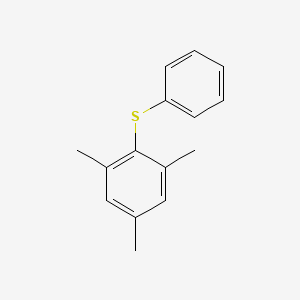

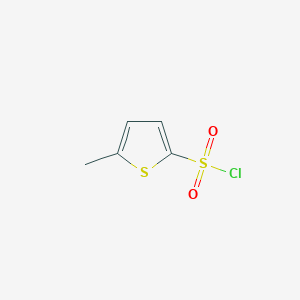

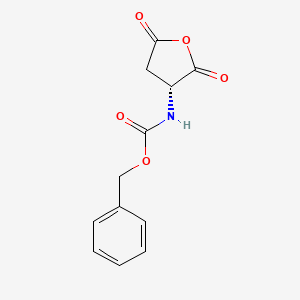

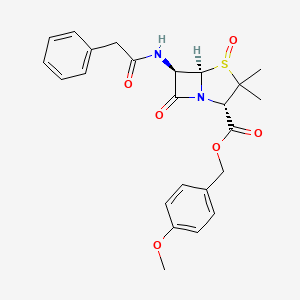

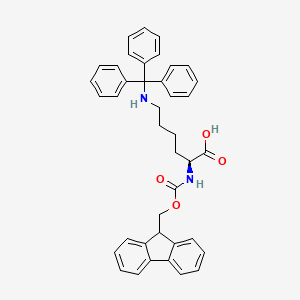

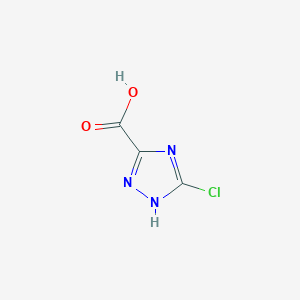

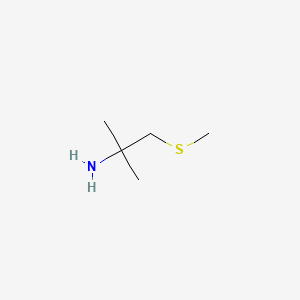

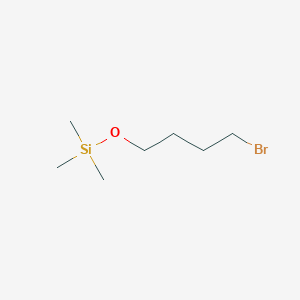

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.